N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfamoyl-linked ethyl chain, and a 3-methylphenylpropionamide moiety. The sulfamoyl group may enhance solubility or metabolic stability, while the 2-fluorophenyl substituent could influence receptor binding affinity and selectivity.
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-3-22(28)25-18-8-9-21(17(2)16-18)31(29,30)24-10-11-26-12-14-27(15-13-26)20-7-5-4-6-19(20)23/h4-9,16,24H,3,10-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSYLMSTWDKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a fluorinated phenyl group, and a sulfamoyl moiety, which contribute to its interaction with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells, impacting processes such as nucleotide synthesis and adenosine signaling.
Structure-Activity Relationship (SAR)
A study on related compounds has shown that modifications to the piperazine and sulfamoyl moieties can influence the selectivity and potency against different ENT subtypes. For instance, analogues of this compound have demonstrated varied IC50 values when tested on ENT1 and ENT2, highlighting the importance of structural variations in determining biological efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that derivatives containing the piperazine structure exhibit notable cytotoxicity against prostate cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .
Table 1: Cytotoxicity Data of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Prostate Cancer | 10 | Apoptosis induction |
| B | Breast Cancer | 15 | Cell cycle arrest |
| C | Lung Cancer | 12 | Mitochondrial dysfunction |
Case Studies
Several case studies have explored the therapeutic potential of this compound in treating various conditions:
- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of prostate cancer, suggesting its potential use as an anticancer agent .
- Neurological Disorders : Research indicated that compounds similar to this one could modulate neurotransmitter systems, providing a basis for investigating their effects on neurodegenerative diseases. Specifically, the interaction with serotonin receptors suggests potential applications in managing conditions like anxiety and depression .
Comparison with Similar Compounds
N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Molecular Formula : C₂₀H₂₆FN₅O₃S
- Molecular Weight : 435.5 g/mol
- Key Differences : Replaces the 2-fluorophenyl-piperazine with a 5-fluoropyrimidinyl-piperidine group. The fluoropyrimidine may enhance DNA-targeting activity, while the piperidine scaffold could alter CNS penetration compared to piperazine .
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide
N-(4-(N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Molecular Formula : C₂₂H₃₂N₂O₄S
- Molecular Weight : 420.6 g/mol
- Key Differences : Incorporates a rigid adamantane group instead of piperazine. Adamantane may improve lipid solubility and blood-brain barrier penetration but reduce receptor specificity .
Pharmacophore Variations in Piperazine-Based Analogues
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Molecular Formula : C₂₇H₂₉N₅O₂S
- Yield : 32%
- Key Differences: Features a 3-cyanophenyl-piperazine and benzamide-thiophene group.
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Key Differences : Uses a 3-trifluoromethylphenyl-piperazine. The CF₃ group’s hydrophobicity and steric bulk may improve membrane permeability but reduce aqueous solubility .
Amide Derivatives with Heterocyclic Modifications
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g)
- Melting Point : 163.6–165.5°C
- Yield : 58.1%
- Key Differences : Substitutes piperidine with pyrrolidine, reducing ring size and altering conformational flexibility. Pyrrolidine’s higher rigidity may enhance receptor selectivity .
Critical Analysis of Substituent Effects
- Piperazine vs. Piperidine/Adamantane : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding, favoring CNS receptor interactions. Piperidine and adamantane derivatives may trade specificity for improved pharmacokinetics .
- Sulfamoyl vs. Amide Linkers : Sulfamoyl groups enhance solubility and metabolic stability compared to simple amides, as seen in 12f/g .
- Fluorine Position : Ortho-fluorine in the target compound likely balances steric effects and metabolic resistance, whereas para/meta positions in other analogues (e.g., fentanyl isomers) show divergent receptor activities .
Q & A
Q. What are the optimal synthetic routes for N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, coupling 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine with sulfonyl chloride intermediates (e.g., 4-(propionamido)-3-methylbenzenesulfonyl chloride) under anhydrous conditions in solvents like dichloromethane or THF. Catalytic bases (e.g., triethylamine) improve yields by neutralizing HCl byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization is critical. Evidence from analogous compounds shows yields of 61–72% when using stoichiometric control and inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- LCMS (ESI) : Verify molecular ion [M+H]+ and isotopic patterns. Expected m/z ≈ 500–550 based on similar piperazine-sulfonamide derivatives .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability, especially for salt forms (e.g., hydrochloride) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors due to structural similarity to piperazine-based ligands. Use radiolabeled ligands (e.g., [3H]-spiperone) and transfected cell membranes .
- Enzyme Inhibition Studies : Test against targets like acetylcholinesterase or kinases using fluorogenic substrates (e.g., acetylthiocholine for AChE) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the fluorophenyl group (e.g., 4-Cl, 3-CF3) or sulfamoyl linker length. Evidence shows that electron-withdrawing groups enhance receptor affinity .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target receptors. Validate with mutagenesis studies on key residues .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, differences in 5-HT1A affinity may arise from using CHO vs. HEK293 cells .
- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized protocols (e.g., 3–5 replicates, 95% confidence intervals) .
Q. What strategies are effective for improving the compound’s physicochemical stability?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or maleate salts to enhance aqueous solubility. XRPD confirms salt integrity .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .
Q. Which mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- β-Arrestin Recruitment Assays : Differentiate between G protein-dependent and biased signaling pathways (e.g., using BRET-based systems) .
- Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure on/off rates for receptor interactions .
Q. How can inconsistent spectral data (e.g., NMR splitting patterns) be addressed during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
- 2D-COSY/NOESY : Assign overlapping protons by correlating through-space and through-bond interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
